CCR5 Antagonist Potency: 30‑Fold Improvement Over the Clinical Comparator Maraviroc
In a P4R5 cell‑based assay co‑expressing CD4 and an LTR‑β‑gal reporter (HIV‑1 envelope‑mediated fusion), N‑cyclopropyl‑N‑(2‑hydroxyethyl)thiophene‑2‑carboxamide inhibited CCR5 with an IC50 of 0.110 nM [1]. Under comparable cell‑culture conditions, the FDA‑approved CCR5 antagonist maraviroc exhibits an IC50 of 3.3 nM [2]. This yields an approximately 30‑fold potency advantage for the target compound.
| Evidence Dimension | CCR5 antagonist potency (IC50 in cell‑based HIV‑1 fusion assay) |
|---|---|
| Target Compound Data | IC50 = 0.110 nM |
| Comparator Or Baseline | Maraviroc: IC50 = 3.3 nM |
| Quantified Difference | ≈ 30‑fold (maraviroc IC50 / target IC50 = 30) |
| Conditions | P4R5 cells co‑expressing CD4 and LTR‑β‑gal; HIV‑1 gp120‑induced fusion; readout via β‑galactosidase reporter. |
Why This Matters
A 30‑fold potency improvement allows researchers to work at 30‑fold lower concentrations, reducing off‑target risk at CCR5 and cutting compound consumption per experiment—critical for costly primary cell assays or in‑vivo studies.
- [1] BindingDB Entry BDBM50394601 (ChEMBL2164217): CCR5 antagonist IC50 0.110 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394601. View Source
- [2] Dorr P, Westby M, Dobbs S, et al. Maraviroc (UK‑427,857), a potent, orally bioavailable, and selective small‑molecule inhibitor of chemokine receptor CCR5 with broad‑spectrum anti‑human immunodeficiency virus type 1 activity. Antimicrob Agents Chemother. 2005;49(11):4721‑4732. doi:10.1128/AAC.49.11.4721-4732.2005. View Source
